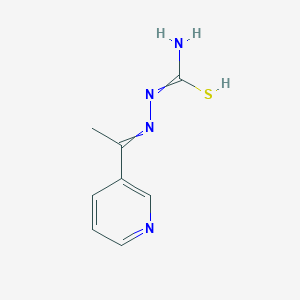

(1-pyridin-3-ylethylideneamino)thiourea

Description

Properties

CAS No. |

13370-86-0 |

|---|---|

Molecular Formula |

C8H10N4S |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

(1-pyridin-3-ylethylideneamino)thiourea |

InChI |

InChI=1S/C8H10N4S/c1-6(11-12-8(9)13)7-3-2-4-10-5-7/h2-5H,1H3,(H3,9,12,13) |

InChI Key |

PFDWFNDHRREIDD-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=S)N)C1=CN=CC=C1 |

Isomeric SMILES |

CC(=NN=C(N)S)C1=CN=CC=C1 |

Canonical SMILES |

CC(=NN=C(N)S)C1=CN=CC=C1 |

Synonyms |

1-(1-(pyridin-3-yl)ethylidene)thiosemicarbazide |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Pyridin 3 Ylethylideneamino Thiourea

General Synthetic Pathways for Thiourea (B124793) and Thiosemicarbazone Analogues

The synthesis of thiourea and thiosemicarbazone derivatives is a well-established area of organic chemistry, with several reliable methods available. These compounds are typically formed through the reaction of a primary amine with an isothiocyanate to yield a thiourea, or the condensation of a carbonyl compound with a thiosemicarbazide (B42300) to form a thiosemicarbazone.

Condensation Reactions Involving Pyridyl Ketones/Aldehydes and Thiosemicarbazides/Thioureas

The most direct and widely employed method for synthesizing thiosemicarbazones is the condensation reaction between a ketone or aldehyde and a thiosemicarbazide. researchgate.netnih.gov This reaction is particularly effective for producing pyridyl-containing thiosemicarbazones. The general mechanism involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the pyridyl ketone or aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond. researchgate.net

A typical procedure involves reacting the carbonyl compound with thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid. For instance, various thiosemicarbazones have been synthesized by refluxing the corresponding aldehyde with thiosemicarbazide in ethanol (B145695), using a few drops of glacial acetic acid as a catalyst. chemmethod.com The reaction progress is monitored, and upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. chemmethod.com In other cases, the reaction can proceed at room temperature in a solvent like methanol (B129727) over a longer period, such as 24 hours, with the product also being isolated by filtration. nih.gov

The following table summarizes typical conditions for the synthesis of thiosemicarbazones from various aldehydes and ketones.

| Carbonyl Compound | Reagent | Solvent | Catalyst | Conditions | Reference |

| Aromatic Aldehydes | Thiosemicarbazide | Ethanol | Glacial Acetic Acid | Reflux, 5h | chemmethod.com |

| Various Aldehydes/Ketones | Thiosemicarbazide or 4-Phenylthiosemicarbazide | Methanol | None | Room Temp, 24h | nih.gov |

| 3-Nitro-2-picoline, etc. | Thiosemicarbazide | - | - | Condensation | nih.gov |

This table presents a summary of general reaction conditions for thiosemicarbazone synthesis and is not an exhaustive list.

One-Pot Synthetic Approaches for Complex Thiourea Derivatives

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. For the synthesis of thiosemicarbazones, a notable one-pot approach involves the direct reaction of a substituted pyridine (B92270), sulfur, and thiosemicarbazide. A patented process describes the production of 4-pyridyl alkyl ketone thiosemicarbazones by heating a mixture of a 4-alkylpyridine (e.g., 4-ethylpyridine), sulfur, and thiosemicarbazide. google.com In this reaction, the alkyl group is oxidized in situ to a ketone, which then immediately condenses with the thiosemicarbazide present in the reaction mixture. google.com This method avoids the separate synthesis and isolation of the pyridyl ketone. The reaction is typically carried out by heating the components together at temperatures between 130°C and 180°C until the evolution of hydrogen sulfide (B99878) ceases. google.com

Targeted Synthesis of (1-pyridin-3-ylethylideneamino)thiourea

The targeted synthesis of this compound involves the direct condensation of 3-acetylpyridine (B27631) with thiosemicarbazide. Based on the general methods described, a plausible and effective synthetic route can be designed.

The reaction proceeds as follows: 3-Acetylpyridine + Thiosemicarbazide → this compound + H₂O

Optimization of Reaction Conditions: Solvent Effects and Catalysis in Formation

The efficiency of thiosemicarbazone formation can be significantly influenced by the choice of solvent and catalyst.

Solvent Effects: Ethanol is a commonly used solvent for these condensation reactions, as it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling. chemmethod.com Methanol has also been successfully employed, often for reactions conducted at room temperature. nih.gov The choice of solvent can impact reaction time and yield, and simple protic solvents are generally preferred.

Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, is a common strategy to accelerate the reaction. chemmethod.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the thiosemicarbazide. The amount of catalyst should be carefully controlled, as excess acidity can lead to unwanted side reactions.

A study on the synthesis of various thiosemicarbazide derivatives highlighted that refluxing in ethanol for 3-4 hours is often sufficient to obtain a crystalline precipitate. mdpi.com The optimal conditions for synthesizing this compound would likely involve a similar approach, with potential adjustments to the reflux time and catalyst concentration to maximize the yield.

Strategies for Yield Enhancement and Purification in Multistep Synthesis

To maximize the yield of the desired product, several strategies can be employed. Ensuring the purity of the starting materials, 3-acetylpyridine and thiosemicarbazide, is crucial. The reaction should be monitored, for example by thin-layer chromatography, to determine the optimal reaction time and prevent the formation of degradation products.

Purification: The most common method for the purification of thiosemicarbazones is recrystallization. chemmethod.commdpi.comprepchem.com Ethanol or aqueous ethanol is frequently used as the recrystallization solvent. prepchem.com The crude product, obtained by filtration after the reaction, is dissolved in the minimum amount of hot solvent, and the solution is then allowed to cool slowly, promoting the formation of pure crystals. The purity of the recrystallized product can be confirmed by determining its melting point and using spectroscopic techniques.

The following table outlines a proposed synthetic protocol for this compound based on established methodologies.

| Step | Procedure | Reagents/Solvents | Conditions | Purpose | Reference |

| 1 | Dissolving Reactants | 3-Acetylpyridine, Thiosemicarbazide, Ethanol | Stirring at room temperature | To create a homogeneous reaction mixture | nih.govchemmethod.com |

| 2 | Catalysis (Optional) | Glacial Acetic Acid (catalytic amount) | Addition to the reaction mixture | To accelerate the condensation reaction | chemmethod.com |

| 3 | Reaction | - | Reflux for 3-5 hours | Formation of the thiosemicarbazone | chemmethod.commdpi.com |

| 4 | Isolation | - | Cooling the reaction mixture to room temperature | Precipitation of the crude product | nih.govchemmethod.com |

| 5 | Purification | Ethanol or aqueous ethanol | Recrystallization | To obtain the pure this compound | chemmethod.commdpi.comprepchem.com |

This table represents a proposed, not an experimentally verified, procedure based on analogous reactions.

Advanced Structural Characterization and Conformational Analysis of 1 Pyridin 3 Ylethylideneamino Thiourea

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of (1-pyridin-3-ylethylideneamino)thiourea, with each technique offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For thiourea (B124793) derivatives, the protons attached to nitrogen atoms typically appear as broad signals. In a related compound, 1,3-diphenyl-2-thiourea, the N-H proton signal appears at approximately 9.75 ppm in DMSO-d₆. chemicalbook.com The aromatic protons of the pyridine (B92270) ring are expected in the range of 7.0 to 9.0 ppm. The chemical shifts and coupling patterns of the ethylidene and pyridine protons would provide definitive confirmation of the isomeric structure (i.e., substitution at the 3-position of the pyridine ring). For instance, in a similar thiourea compound, the protons of the pyridine ring show distinct signals that confirm their positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield. For example, the thiocarbonyl carbon in pure thiourea resonates at approximately 182 ppm. researchgate.net The carbons of the pyridine ring and the ethylidene group would also exhibit characteristic chemical shifts, allowing for complete assignment of the carbon skeleton.

A representative, though not identical, ¹H NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea in CDCl₃ shows distinct signals for the various protons in the molecule. researchgate.net Similarly, detailed analysis of the ¹H and ¹³C NMR spectra of this compound is crucial for its unambiguous structural confirmation.

Table 1: Representative NMR Data for Thiourea Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H (Thiourea) | 7.0 - 10.0 (broad) |

| ¹H | Aromatic (Pyridine) | 7.0 - 9.0 |

| ¹³C | C=S (Thiourea) | 180 - 185 |

| ¹³C | Aromatic (Pyridine) | 120 - 150 |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation.

Key vibrational frequencies confirm the presence of specific bonds:

N-H Stretching: The N-H stretching vibrations of the amino and imino groups are typically observed in the region of 3100-3400 cm⁻¹.

C=N Stretching: The imine C=N stretching vibration is expected in the 1600-1650 cm⁻¹ region.

C=S Stretching: The thiocarbonyl (C=S) group, a hallmark of thioureas, exhibits a characteristic stretching band around 730-1400 cm⁻¹. researchgate.netresearchgate.net Specifically, asymmetric and symmetric C=S stretching vibrations can be observed. researchgate.netresearchgate.net

C-N Stretching: The C-N stretching vibrations are typically found in the 1400-1465 cm⁻¹ range. researchgate.net

Pyridine Ring Vibrations: The characteristic vibrations of the pyridine ring, including C-H and C=C stretching, will also be present in the spectrum.

The FTIR spectrum of pure thiourea shows characteristic peaks for N-H, C=S, and C-N bonds, which serve as a reference for analyzing more complex derivatives. researchgate.netnist.gov

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C=N | Stretching | 1600 - 1650 |

| C=S | Stretching | 730 - 1400 |

| C-N | Stretching | 1400 - 1465 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of this compound.

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact molecular weight of the compound (C₉H₁₂N₄S). The nominal mass is approximately 208 g/mol .

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for thiourea derivatives involve cleavage of the C-N and C=S bonds, as well as fragmentation of the pyridine and ethylidene moieties. Analysis of these fragments helps to piece together the molecular structure.

For example, the NIST WebBook provides the mass spectrum of thiourea, showing its characteristic fragmentation pattern, which can be used as a basis for interpreting the spectrum of its derivatives. nist.gov

Solid-State Structural Investigations

Solid-state investigations, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the absolute molecular structure of crystalline compounds. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of this compound.

For related thiourea derivatives, X-ray diffraction studies have revealed key structural features. For instance, in 1-cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea, the thiosemicarbazone backbone is nearly planar, while the pyridine ring is twisted out of this plane. nih.govresearchgate.net Such studies also determine the crystal system and space group. For example, thiourea picrate (B76445) crystals belong to the orthorhombic P structure. ijpcbs.com The analysis of a suitable single crystal of this compound would similarly yield its precise molecular geometry and packing arrangement in the solid state.

Table 3: Representative Crystallographic Data for a Thiourea Derivative

| Parameter | Value (for 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.8824 (6) |

| b (Å) | 10.2410 (9) |

| c (Å) | 12.3902 (14) |

| α (°) | 94.718 (8) |

| β (°) | 90.427 (9) |

| γ (°) | 90.979 (8) |

| Volume (ų) | 743.74 (13) |

Data from a related structure to illustrate typical crystallographic parameters. nih.gov

The crystal packing of this compound is governed by a variety of non-covalent interactions, which can be elucidated through single-crystal X-ray diffraction data.

Hydrogen Bonding: Hydrogen bonds are expected to be a dominant intermolecular force. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom and the pyridine nitrogen atom can act as hydrogen bond acceptors. In many thiourea derivatives, N-H···S hydrogen bonds lead to the formation of centrosymmetric dimers. nih.govscielo.org.mx Intramolecular N-H···N hydrogen bonds can also occur, influencing the conformation of the molecule. nih.govscielo.org.mx

The interplay of these intermolecular forces dictates the supramolecular architecture of this compound in the solid state.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Supramolecular Assembly Elucidation

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into how molecules self-assemble into supramolecular structures. mersin.edu.trresearchgate.net For this compound, this analysis maps the electron distribution of a molecule within its crystalline environment to delineate the close contacts it forms with neighboring molecules. The surface is typically colored using a normalized contact distance (dnorm), which highlights regions involved in intermolecular interactions.

The analysis of related thiourea derivatives shows that the supramolecular structures are predominantly stabilized by a network of hydrogen bonds and other weaker interactions. mersin.edu.trresearchgate.net In the crystal packing of this compound, key interactions include N-H···S and N-H···N hydrogen bonds. The thiourea moiety's N-H groups act as hydrogen bond donors, while the sulfur atom and the imine nitrogen atom serve as acceptors. For instance, pairs of N—H⋯S hydrogen bonds can form centrosymmetric dimers, creating stable R²₂(8) ring motifs. nih.govresearchgate.net

The presence of the pyridine ring introduces C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of the pyridine ring of an adjacent molecule, further stabilizing the crystal structure. nih.govnih.gov The relative contributions of these varied interactions dictate the final packing arrangement of the molecules in the crystal. mersin.edu.tr

Table 1: Representative Intermolecular Contact Contributions for Pyridyl Thiourea Systems from Hirshfeld Surface Analysis

| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface | Description |

|---|---|---|

| H···H | ~35-55% | Represents the most abundant contacts, covering a large portion of the molecular surface. researchgate.netnih.gov |

| C···H / H···C | ~14-28% | Significant due to the organic nature of the molecule, includes C-H···π interactions. mersin.edu.trresearchgate.net |

| S···H / H···S | ~13-16% | Highlights the crucial role of the thiourea sulfur atom in forming hydrogen bonds. researchgate.netnih.gov |

| N···H / H···N | ~10-13% | Corresponds to N-H···N hydrogen bonds, often involving the imine and pyridine nitrogens. researchgate.net |

Conformational Analysis and Geometrical Isomerism in Pyridyl Thiourea Systems

The conformation of this compound is defined by the spatial arrangement of its constituent parts, namely the pyridine ring, the ethylideneamino bridge, and the thiourea group. X-ray crystallographic studies of analogous compounds reveal that the thiosemicarbazone backbone (S-C-N-N=C) tends to be nearly planar. nih.gov

An important conformational feature is the potential for an intramolecular hydrogen bond between one of the thiourea protons (N-H) and the imine nitrogen atom (C=N), which would form a stable six-membered ring. nih.gov This interaction helps to lock the conformation of the core structure. The orientation of the pyridine ring relative to this central planar moiety is described by a dihedral angle. In similar structures, this angle indicates that the ring is twisted out of the main plane, which minimizes steric hindrance. nih.gov

Geometrical isomerism is a key consideration for this compound due to the presence of the carbon-nitrogen double bond (C=N) of the imine group. The restricted rotation around this double bond allows for the existence of two possible stereoisomers: the E (entgegen) and Z (zusammen) isomers. studymind.co.ukchemguide.co.uk

In the E-isomer , the groups with higher priority on each side of the double bond are on opposite sides. For this molecule, the thiourea group and the methyl group would be on opposite sides of the C=N bond.

In the Z-isomer , these higher-priority groups are on the same side ("zee zame zide"). chemguide.co.uk

Table 2: Key Geometrical Parameters for this compound

| Parameter | Typical Value / Configuration | Significance |

|---|---|---|

| C=N Bond Isomerism | Typically E-configuration in solid state | Determines the relative orientation of substituents across the imine bond. researchgate.netstudymind.co.uk |

| Thiosemicarbazone Core | Approximately planar | Provides a rigid central scaffold for the molecule. nih.gov |

| Pyridine Ring Dihedral Angle | ~15-25° | Describes the twist of the pyridine ring relative to the core plane, minimizing steric strain. nih.gov |

| Intramolecular H-Bond | N-H···N(imine) | Stabilizes the molecular conformation by forming a pseudo-ring structure. nih.gov |

Coordination Chemistry and Metal Complexation of 1 Pyridin 3 Ylethylideneamino Thiourea

Ligand Characteristics of (1-pyridin-3-ylethylideneamino)thiourea

The coordination behavior of this compound is dictated by the presence and arrangement of its electron-donating atoms and its conformational flexibility.

This compound possesses several potential donor sites, making it a versatile ligand. nih.govmdpi.com The primary donor atoms are the sulfur of the thiocarbonyl group (C=S), the imine nitrogen atom, and the nitrogen atom of the pyridine (B92270) ring. researchgate.net

Due to the presence of these multiple donor sites, the ligand can exhibit several coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the soft sulfur atom of the thiocarbonyl group. mdpi.com This is a common coordination mode for thiourea (B124793) and its derivatives.

Bidentate Chelation: The most common mode for this type of ligand is bidentate chelation involving the thiocarbonyl sulfur and the imine nitrogen atom, forming a stable five-membered chelate ring. mdpi.comrsc.orgnih.gov This N,S-coordination is frequently observed in complexes with transition metals.

Bridging Coordination: The pyridine nitrogen can act as an additional coordination site, potentially leading to the formation of polynuclear complexes where the ligand bridges two or more metal centers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry of the reactants, and the presence of other competing ligands in the coordination sphere. nih.govmdpi.com

The structural framework of this compound allows for significant conformational flexibility. mdpi.com Rotation is possible around the single bonds connecting the pyridine ring to the ethylidene group and between the imine carbon and the thioamide nitrogen. This flexibility allows the donor atoms to arrange themselves optimally to coordinate with a metal center, facilitating the formation of stable chelate rings. nih.govmdpi.com

Upon coordination, the ligand's conformation becomes more rigid. The ability of the pyridine ring to rotate allows the ligand to act as a simple bidentate (N,S) chelator or to involve the pyridine nitrogen in further coordination, adapting its structure to the geometric preferences of the metal ion. nih.gov This adaptability can result in different molecular geometries and crystal packing arrangements. mdpi.comiaea.org

Synthesis and Spectroscopic Characterization of Metal Complexes of this compound

Complexes of this compound and related thiosemicarbazones are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). nih.gov

This class of ligands forms stable complexes with a wide range of transition metals. Research on analogous thiourea and thiosemicarbazone derivatives has demonstrated successful complexation with ions such as copper (Cu), nickel (Ni), cobalt (Co), palladium (Pd), platinum (Pt), zinc (Zn), silver (Ag), and gold (Au). mdpi.comrsc.orgnih.govutm.mymdpi.comechemcom.com

Cu(I) and Cu(II): Copper complexes are widely studied, with the metal center adopting various geometries. nih.govechemcom.com

Ni(II) and Co(II): These metals form complexes that can be four-, five-, or six-coordinate depending on the specific ligand and counter-ions. nih.govutm.my

Pd(II) and Pt(II): Palladium and platinum typically form square planar complexes, often involving N,S-bidentate chelation. mdpi.comrsc.orgresearchgate.net

Zn(II): Zinc, with its d¹⁰ configuration, generally forms tetrahedral complexes. nih.govmdpi.com

Ag(I) and Au(I): Silver and gold have been shown to coordinate with thiourea-type ligands, often through the sulfur atom. nih.govunizar.esnih.gov

The synthesis often involves a 1:1 or 1:2 metal-to-ligand molar ratio, leading to the formation of complexes with different stoichiometries and geometries. mdpi.comnih.gov

Coordination of the ligand to a metal ion induces significant and observable changes in its spectroscopic properties, providing evidence of metal-ligand bond formation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a key tool for determining the ligand's coordination mode. Upon complexation, characteristic shifts in the vibrational frequencies of the donor groups are observed. A crucial indicator of coordination via the sulfur atom is the shift of the ν(C=S) band to a lower frequency, which suggests a decrease in the double bond character of the C=S bond. researchgate.netutm.my Simultaneously, a shift in the ν(C=N) band of the imine group to a lower or higher frequency indicates its involvement in coordination. The appearance of new, low-frequency bands can be attributed to the formation of metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II)). Upon coordination, the chemical shifts of protons and carbons near the donor atoms are affected. For instance, the signal for the N-H proton of the thioamide group often shifts downfield upon complexation, indicating its involvement in the chelate ring system or changes in its electronic environment due to coordination. researchgate.netmdpi.comnih.gov

Table 1: Spectroscopic Changes upon Coordination of Thiourea-type Ligands

| Spectroscopic Technique | Key Signature | Observation upon Coordination | Implication |

|---|---|---|---|

| FTIR | ν(C=S) | Shifts to lower wavenumber (cm⁻¹) researchgate.netutm.my | Coordination through the sulfur atom |

| FTIR | ν(C=N) | Shifts in position | Coordination through the imine nitrogen atom |

| FTIR | New Bands | Appearance of bands in the far-IR region | Formation of ν(M-S) and ν(M-N) bonds researchgate.net |

| ¹H NMR | N-H Proton | Downfield shift researchgate.netnih.gov | Involvement of the thioamide group in coordination |

| ¹H NMR | Pyridine Protons | Shifts in position | Involvement of the pyridine nitrogen or electronic effect of metalation |

Determination of Coordination Geometries and Oxidation States of Metal Centers

The geometry of the resulting metal complex is determined by the coordination number and the electronic configuration of the central metal ion. The oxidation state of the metal is typically that of the starting metal salt, most commonly +1 (for Ag, Au) or +2 (for Cu, Ni, Co, Pd, Pt, Zn). mdpi.comnih.govnih.gov However, ligands can also stabilize less common oxidation states. illinois.edu

Different spectral and magnetic techniques are used to elucidate the coordination environment:

Electronic Spectra (UV-Vis): The positions of d-d transition bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility: Measurements of magnetic moment can determine the number of unpaired electrons, which helps in assigning the geometry and confirming the oxidation state of paramagnetic metal ions like Cu(II) and Co(II). nih.gov

Electron Paramagnetic Resonance (EPR): For paramagnetic complexes, EPR spectroscopy gives detailed information about the metal ion's environment and the nature of the metal-ligand bonding. nih.gov

Table 2: Common Geometries and Oxidation States for Metal Complexes with Thiourea-type Ligands

| Metal Ion | Common Oxidation State | Typical Coordination Geometry | Supporting Evidence/Reference |

|---|---|---|---|

| Copper (Cu) | +1 / +2 | Square Planar, Tetrahedral, Distorted Square Pyramidal | nih.govnih.govechemcom.com |

| Nickel (Ni) | +2 | Square Planar, Octahedral | mdpi.comnih.gov |

| Cobalt (Co) | +2 | Tetrahedral, Octahedral | nih.govutm.my |

| Palladium (Pd) | +2 | Square Planar | mdpi.comrsc.orgresearchgate.net |

| Platinum (Pt) | +2 | Square Planar | mdpi.comrsc.orgresearchgate.net |

| Zinc (Zn) | +2 | Tetrahedral | nih.govmdpi.com |

| Silver (Ag) | +1 | Linear, Trigonal Planar | nih.govnih.gov |

| Gold (Au) | +1 | Linear | nih.govunizar.esnih.gov |

Advanced Investigations of Metal-Ligand Interactions in Solution and Solid State

Advanced studies into the metal complexes of this compound provide a deeper understanding of their stability, structure, and reactivity. These investigations encompass thermodynamic, environmental, and kinetic aspects of complex formation and behavior.

Thermodynamic Parameters of Complex Formation

While specific thermodynamic data for the complexation of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds, such as other thiourea derivatives and pyrimidine-containing ligands. Potentiometric and spectrophotometric methods are commonly employed to determine the stability constants and thermodynamic parameters of metal complexes.

For related compounds, the formation of metal complexes is often found to be a spontaneous process, as indicated by negative Gibbs free energy (ΔG) values. lifescienceglobal.comnih.gov The enthalpy change (ΔH) can be either exothermic (negative ΔH) or endothermic (positive ΔH), depending on the specific metal ion and ligand. lifescienceglobal.comnih.govlongdom.org An exothermic process suggests that the formation of the complex releases heat, while an endothermic process indicates that it absorbs heat from the surroundings. The entropy change (ΔS) reflects the change in disorder during complexation. A positive ΔS value is favorable for complex formation and is often observed when solvent molecules are released from the metal ion's coordination sphere upon ligand binding. lifescienceglobal.comnih.govlongdom.org

Studies on similar azosulfoxine and pyrimidine (B1678525) derivatives have shown that the stability of the formed complexes often follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. lifescienceglobal.comnih.govresearchgate.net The thermodynamic data for the complexation of various metal ions with related ligands are summarized in the interactive table below, providing an illustrative example of the expected thermodynamic behavior.

Table 1: Illustrative Thermodynamic Parameters for Metal Complex Formation with Related Ligands

| Metal Ion | Ligand Type | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

|---|---|---|---|---|---|

| Mn²⁺ | Azosulfoxine Derivative | - | (endothermic) | (favorable) | lifescienceglobal.com |

| Co²⁺ | Azosulfoxine Derivative | - | (endothermic) | (favorable) | lifescienceglobal.com |

| Ni²⁺ | Azosulfoxine Derivative | - | (endothermic) | (favorable) | lifescienceglobal.com |

| Cu²⁺ | Azosulfoxine Derivative | - | (endothermic) | (favorable) | lifescienceglobal.com |

| Mn²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | (spontaneous) | (endothermic) | (favorable) | nih.gov |

| Co²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | (spontaneous) | (endothermic) | (favorable) | nih.gov |

| Ni²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | (spontaneous) | (endothermic) | (favorable) | nih.gov |

| Cu²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | (spontaneous) | (endothermic) | (favorable) | nih.gov |

| Mn²⁺ | Pyrazolin-5-one Derivative | (spontaneous) | (exothermic) | (favorable) | researchgate.net |

| Co²⁺ | Pyrazolin-5-one Derivative | (spontaneous) | (exothermic) | (favorable) | researchgate.net |

| Ni²⁺ | Pyrazolin-5-one Derivative | (spontaneous) | (exothermic) | (favorable) | researchgate.net |

| Cu²⁺ | Pyrazolin-5-one Derivative | (spontaneous) | (exothermic) | (favorable) | researchgate.net |

Note: Specific values were not provided in the source abstracts, but the nature of the thermodynamic change was indicated.

Influence of Ancillary Ligands on the Coordination Environment and Reactivity

The coordination environment and reactivity of metal complexes involving this compound can be significantly modulated by the presence of ancillary, or secondary, ligands. These additional ligands can influence the stereochemistry, stability, and electronic properties of the resulting mixed-ligand complexes.

For instance, studies on related palladium(II) and platinum(II) complexes with N-phenyl-N-(2-pyridyl)thiourea have shown that the introduction of diphosphine ligands (Ph₂P(CH₂)nPPh₂) can lead to the formation of stable mixed-ligand species. researchgate.net The nature of the phosphine (B1218219) ligand can affect the geometry and reactivity of the final complex. Similarly, in gold(III) and platinum(II) complexes with diacylthioureas, ancillary ligands like 1,10-phenanthroline (B135089) and cyclometallated 2-anilinopyridyl have been shown to result in stable S,N-bidentate chelate complexes. rsc.org

The introduction of ancillary ligands can also impact the solubility and stability of the complexes in different solvents. For example, the stability of some thiourea-metal complexes in DMSO has been noted, which is an important consideration for their potential applications. nih.gov The choice of ancillary ligand can be a powerful tool to fine-tune the properties of the metal complex for specific applications.

Table 2: Examples of Ancillary Ligands and Their Effects on Related Thiourea Complexes

| Metal | Primary Ligand | Ancillary Ligand | Observed Effect | Reference |

|---|---|---|---|---|

| Palladium(II) | N-phenyl-N-(2-pyridyl)thiourea | Diphosphines | Formation of stable mixed-ligand complexes | researchgate.net |

| Platinum(II) | N-phenyl-N-(2-pyridyl)thiourea | Diphosphines | Formation of stable mixed-ligand complexes | researchgate.net |

| Platinum(II) | Diacylthiourea | Triphenylphosphine, dppe | Formation of S,N bidentate chelate complexes | rsc.org |

| Palladium(II) | Diacylthiourea | 1,10-phenanthroline | Formation of S,N bidentate chelate complexes | rsc.org |

| Gold(III) | Diacylthiourea | 2-anilinopyridyl | Formation of S,N bidentate chelate complexes | rsc.org |

| Gold(I) | Phosphinothiourea | Triphenylphosphine | Influences geometry and cytotoxic activity | nih.gov |

| Silver(I) | Phosphinothiourea | Triphenylphosphine | Influences geometry and cytotoxic activity | nih.gov |

Kinetic and Mechanistic Studies of Complex Stability and Lability

Detailed kinetic and mechanistic studies for the complexation of this compound are not readily found in the surveyed literature. However, the general principles of ligand substitution reactions in coordination chemistry can be applied to understand the stability and lability of its metal complexes.

The stability of a complex refers to its thermodynamic tendency to exist under equilibrium conditions, while lability refers to the rate at which it undergoes ligand exchange reactions. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert.

For thiourea and its derivatives, coordination to a metal ion typically occurs through the sulfur atom, and in the case of this compound, also through the pyridine and imine nitrogen atoms. The strength of these metal-ligand bonds will influence the kinetic stability of the complex. Factors such as the nature of the metal ion (e.g., its size, charge, and d-electron configuration), the solvent, and the presence of other ligands in the coordination sphere will all affect the rates and mechanisms of ligand substitution.

Mechanistic studies of related systems often involve techniques such as stopped-flow spectrophotometry to monitor rapid ligand exchange reactions. The data from such studies can help to elucidate whether the mechanism is associative (where the incoming ligand binds to the complex before the leaving ligand departs), dissociative (where the leaving ligand departs first), or interchange in nature. While specific data for this compound is absent, it is an area ripe for future investigation to fully characterize the behavior of its metal complexes.

Computational and Theoretical Chemistry Investigations of 1 Pyridin 3 Ylethylideneamino Thiourea and Its Metal Complexes

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to thiourea (B124793) and thiosemicarbazone derivatives to predict their geometries, electronic properties, and vibrational spectra with a high degree of accuracy.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using functional and basis sets like B3LYP/6-31G(d,p), researchers can calculate the precise bond lengths, bond angles, and dihedral angles of the ligand and its metal complexes.

From the optimized geometry, crucial electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and less stable. researchgate.net

These frontier orbital energies are used to calculate global reactivity descriptors, which quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for understanding the molecule's reactivity, lipophilicity, and potential biological activity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table presents the standard formulas for calculating global reactivity descriptors from frontier molecular orbital energies obtained via DFT.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is also calculated using DFT. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 3-acetylpyridine (B27631) thiosemicarbazone (3-APT), MEP analysis reveals the specific locations for potential interactions. researchgate.net The map would show negative potential around the pyridine (B92270) nitrogen and the thione sulfur atom, identifying them as key sites for coordination with metal ions. The protons of the amine groups would exhibit positive potential, indicating their role as hydrogen bond donors. This information is critical for understanding how the ligand will bind to a metal center or interact with amino acid residues in a protein's active site.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in experimental infrared (IR) and Raman spectra. By comparing the computed vibrational spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed spectral bands.

For 3-APT and its metal complexes, this correlation is crucial for confirming the coordination mode. For instance, a shift in the vibrational frequency of the C=S (thione) and C=N (azomethine) groups upon complexation provides direct evidence of the sulfur and nitrogen atoms' involvement in bonding to the metal ion. cu.edu.eg A study on 3-APT and its Cu(II), Ni(II), and Pd(II) complexes demonstrated a strong correlation between the experimental FTIR data and the frequencies calculated via DFT. cu.edu.eg

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 3-APT Ligand and its Metal Complexes

| Vibrational Mode | Assignment | Ligand (3-APT) | [Cu(3-APT)₂Cl]Cl | [Ni(3-APT)₂]Cl₂·H₂O | [Pd(3-APT)Cl₂] |

| ν(N-H) | N-H Stretching | 3201 | 3170 | 3170 | 3200 |

| ν(C=N) | Azomethine Stretching | 1635 | 1612 | 1604 | 1612 |

| ν(C=S) | Thione Stretching | 848 | 817 | 833 | 702 |

| ν(M-N) | Metal-Nitrogen Stretching | - | 547 | 540 | 510 |

| ν(M-S) | Metal-Sulfur Stretching | - | 231 | 424 | 262 |

Data sourced from a study by BenGuzzi, S. A., et al. cu.edu.eg The shift in C=N and C=S frequencies and the appearance of M-N and M-S bands in the complexes confirm the bidentate coordination of the ligand through the azomethine nitrogen and thione sulfur.

Molecular Docking and Molecular Dynamics Simulations

While DFT provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to explore its interactions with other molecules, particularly biological targets like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For thiourea and thiosemicarbazone derivatives, docking studies have been performed against a variety of biological targets to explore their potential as antibacterial, antifungal, or anticancer agents. For example, metal complexes of 3-APT were docked into the active site of a target protein to understand their potential cytotoxic mechanisms. researchgate.net These simulations can identify the specific amino acid residues in the active site that the ligand interacts with, providing a hypothesis for its biological activity that can be tested experimentally.

Docking programs calculate a "binding affinity" or "docking score," which is an estimate of the binding energy between the ligand and the protein. A lower binding energy (more negative score) suggests a more stable and favorable interaction.

The analysis goes beyond just the score; it provides a detailed 3D model of the ligand-protein complex. This model reveals the specific molecular interactions that stabilize the binding, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of the thiourea moiety) and acceptors (like carbonyl oxygen atoms on the protein backbone).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the pyridine ring) and hydrophobic pockets in the protein.

Arene-Cation Interactions: A specific non-covalent interaction between the electron-rich pyridine ring and a positively charged amino acid residue like lysine (B10760008) or arginine. researchgate.net

Metal Coordination: In the case of metal complexes, the metal ion itself can coordinate directly with amino acid side chains.

Studies on 3-APT complexes have identified key interactions, such as hydrogen bonding involving the terminal amino group and arene-cation interactions with the pyridine ring, which stabilize the complex within the binding pocket of the target protein. researchgate.net This detailed understanding of interaction modes is fundamental for the rational design of more potent and selective inhibitors.

In Silico Prediction of Reactivity Profiles and Selectivity in Chemical and Biological Systems

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of (1-pyridin-3-ylethylideneamino)thiourea and its metal complexes, providing valuable insights for the design of new therapeutic agents and catalysts. These predictions are rooted in the electronic structure of the molecules, which can be calculated using quantum mechanical methods like Density Functional Theory (DFT). rsc.org

Reactivity Descriptors:

Quantum chemical calculations can determine a range of molecular properties that serve as reactivity descriptors. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of interaction with other molecules.

For this compound, the sulfur atom is expected to be a primary site for nucleophilic attack, while the pyridine nitrogen and the imine nitrogen are also potential sites of interaction. Upon coordination to a metal ion, the electronic properties of the ligand are significantly altered, which in turn modifies its reactivity profile. DFT calculations can model these changes and predict how metalation will affect the molecule's interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. farmaciajournal.comnih.govfarmaciajournal.com For thiourea derivatives, QSAR models have been developed to predict their efficacy as antimicrobial, anticancer, and enzyme inhibitory agents. nih.gov These models typically use a combination of electronic, steric, and hydrophobic descriptors to build a predictive equation.

For this compound and its analogues, a QSAR study could involve synthesizing a library of related compounds with varying substituents on the pyridine ring or the amino group. By correlating the biological activity of these compounds with their calculated molecular descriptors, a statistically significant QSAR model can be generated. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Selectivity in Biological Systems:

The selectivity of a drug for its intended target over other biological molecules is a critical factor in minimizing off-target effects and toxicity. In silico methods can play a significant role in predicting the selectivity of this compound and its metal complexes.

Molecular docking studies can be used to compare the binding affinity of the compound for its primary target versus other related proteins. By analyzing the binding poses and interaction energies, it is possible to identify the structural features that contribute to selective binding.

Furthermore, the formation of metal complexes can dramatically influence selectivity. noveltyjournals.comnih.gov The choice of metal ion and the resulting coordination geometry can lead to complexes with a higher affinity and specificity for a particular biological target. For example, certain metal complexes of thiosemicarbazones have shown selective cytotoxicity towards cancer cells over normal cells. noveltyjournals.com Computational studies can help to rationalize these observations and guide the design of metal complexes with enhanced selectivity. The biological properties of thiosemicarbazones are often related to metal coordination, and in many cases, the biological applications are enhanced by chelation with metal ions. noveltyjournals.com

Table 2: Predicted Reactivity and Selectivity Data for a Hypothetical Series of Pyridinyl Thiourea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | LogP | Predicted IC50 (µM) vs. Target A | Predicted IC50 (µM) vs. Target B |

| This compound | -5.8 | -1.2 | 1.5 | 10.5 | 50.2 |

| 4-chloro-(1-pyridin-3-ylethylideneamino)thiourea | -6.0 | -1.5 | 2.1 | 5.2 | 45.8 |

| 4-methoxy-(1-pyridin-3-ylethylideneamino)thiourea | -5.6 | -1.1 | 1.2 | 15.8 | 65.1 |

| [Cu(II)-(1-pyridin-3-ylethylideneamino)thiourea)Cl2] | -6.2 | -2.0 | 0.8 | 2.1 | 15.3 |

This table presents hypothetical data to illustrate the type of information that can be generated from in silico predictions to guide drug discovery efforts.

Mechanistic Aspects of in Vitro Biological Interactions of 1 Pyridin 3 Ylethylideneamino Thiourea Derivatives

General Biological Relevance of Thiourea (B124793) and Thiosemicarbazone Scaffolds in Drug Discovery Research

Thiourea and thiosemicarbazone scaffolds are privileged structures in drug discovery, renowned for their diverse pharmacological profiles. These scaffolds are integral to a multitude of compounds exhibiting antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes, or to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions.

The thiourea moiety (-NH-CS-NH-) and the thiosemicarbazone core (>C=N-NH-CS-NH2) provide a flexible framework that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This structural versatility allows for the fine-tuning of their biological activity, making them attractive candidates for the development of novel therapeutic agents.

Mechanistic Pathways of Enzyme Inhibition by (1-pyridin-3-ylethylideneamino)thiourea Analogues

Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The pyridine (B92270) ring, coupled with the thiosemicarbazone or thiourea backbone, provides a unique pharmacophore that can interact with the active sites of these enzymes.

In Vitro α-Glucosidase Inhibition Mechanisms

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Thiourea and thiosemicarbazone derivatives have shown significant in vitro inhibitory activity against α-glucosidase.

The mechanism of inhibition by analogues of this compound is believed to involve the interaction of the thiocarbonyl group and the imine nitrogen with key amino acid residues in the active site of the enzyme. Molecular docking studies on similar compounds suggest that these interactions can be competitive, where the inhibitor vies with the natural substrate for binding to the enzyme's active site. The pyridine nitrogen can also form hydrogen bonds, further stabilizing the enzyme-inhibitor complex.

The inhibitory potency of these compounds is influenced by the nature and position of substituents on the pyridine ring and the thiourea moiety. For instance, certain substitutions can enhance the hydrophobic interactions within the active site, leading to more potent inhibition.

Below is a table summarizing the in vitro α-glucosidase inhibitory activity of some thiourea derivatives containing a pyridine moiety.

| Compound | IC50 (µM) | Inhibition Type |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | Not specified |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 mM | Not specified |

| Acarbose (Standard) | 11.96 mM | Competitive |

Inhibition Mechanisms of Other Enzymes (e.g., SIRT1, BRAF, ribonucleotide reductase)

Analogues of this compound have also been explored as inhibitors of other crucial enzymes involved in cancer and other diseases.

SIRT1 (Sirtuin 1): SIRT1 is a histone deacetylase involved in gene silencing and cell cycle regulation. Some thiourea and thiocyanate-containing compounds have been identified as SIRT1 inhibitors. The proposed mechanism involves the interaction of the sulfur-containing group with the zinc ion in the enzyme's active site, leading to the inhibition of its deacetylase activity.

BRAF: The BRAF kinase is a key component of the MAPK signaling pathway, and its mutation is a driver in several cancers. Thiourea derivatives have been designed as BRAF inhibitors. These compounds are thought to bind to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of the downstream signaling cascade. The pyridine ring can form important hydrogen bond interactions within the hinge region of the kinase domain.

Ribonucleotide Reductase (RR): RR is essential for DNA synthesis and repair, making it a prime target for anticancer drugs. Thiosemicarbazones, particularly those with an α-N-heterocyclic scaffold like the pyridine ring, are potent inhibitors of RR. The mechanism of inhibition is multifaceted and often involves the chelation of the iron cofactor in the R2 subunit of the enzyme. This chelation disrupts the tyrosyl free radical necessary for the catalytic activity of RR. A well-known example is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has been extensively studied for its RR inhibitory and anticancer effects. The this compound scaffold shares key structural features with these potent RR inhibitors.

Mechanistic Insights into In Vitro Antimicrobial Activity

The thiourea and thiosemicarbazone scaffolds are well-established pharmacophores in the design of antimicrobial agents. The incorporation of a pyridine ring can further enhance this activity.

Antibacterial Mechanisms (e.g., Cell Wall/Membrane Disruption, Enzyme Inhibition)

The antibacterial action of this compound analogues is believed to be multifactorial. One proposed mechanism is the disruption of the bacterial cell wall or membrane integrity. The lipophilic nature of these compounds, which can be modulated by substituents, may facilitate their insertion into the lipid bilayer, leading to increased permeability and cell death.

Another significant mechanism is the inhibition of essential bacterial enzymes. As with their effects on mammalian enzymes, these compounds can chelate metal ions crucial for the function of bacterial metalloenzymes. Furthermore, the thiosemicarbazone moiety can interfere with various metabolic pathways, including DNA synthesis, by inhibiting enzymes like dihydrofolate reductase or ribonucleotide reductase. The imine group (-C=N-) is also considered a toxophoric feature, potentially forming hydrogen bonds with active sites of cellular constituents and disrupting normal cellular processes .

Antifungal and Antiviral Mechanisms in Model Systems

Antifungal Mechanisms: Thiourea and thiosemicarbazone derivatives have demonstrated efficacy against a range of fungal pathogens. Their mode of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of key fungal enzymes. For instance, they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. The ability to chelate metal ions can also disrupt the function of fungal metalloenzymes necessary for growth and virulence.

Antiviral Mechanisms: The antiviral activity of thiosemicarbazones has been recognized for decades. A primary mechanism of action against certain viruses is the inhibition of viral ribonucleotide reductase, thereby depleting the pool of deoxynucleotides required for viral DNA replication. Additionally, some thiosemicarbazone derivatives can interfere with other viral enzymes or processes, such as viral attachment and entry into host cells. The specific antiviral mechanism can vary depending on the virus and the chemical structure of the compound.

Elucidation of In Vitro Antioxidant Mechanisms

The antioxidant potential of this compound and related thiosemicarbazone derivatives is primarily attributed to their ability to neutralize free radicals. This capacity is commonly evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov

The core mechanism underlying the antioxidant activity of these compounds is Hydrogen Atom Transfer (HAT). bohrium.commdpi.com In the HAT mechanism, the thiourea or thiosemicarbazone derivative donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. researchgate.netmdpi.com The thiocarbamide moiety (-NH-C(S)-NH-) within the molecular structure is crucial for this activity, as the N-H protons can be readily abstracted. mdpi.com Computational studies on related thiourea derivatives have shown that the energy required to break the N-H bond (Bond Dissociation Enthalpy, BDE) is a key parameter; a lower BDE value facilitates easier hydrogen donation and thus higher antioxidant action. nih.gov Theoretical calculations have confirmed that the HAT mechanism is kinetically favored over other potential pathways like Single Electron Transfer (SET). bohrium.commdpi.com

The radical scavenging activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant potency. The structural features of the molecule, including the presence of the pyridine ring and other substituents, can significantly influence its radical-scavenging efficiency. nih.gov For instance, studies on various thiosemicarbazones have demonstrated a wide range of IC50 values, highlighting the impact of molecular structure on antioxidant potential. nih.govresearchgate.net

| Compound | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1300 | mdpi.com |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1100 | mdpi.com |

| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | ABTS | 5.0 | nih.gov |

| N-(3-methylphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | ABTS | 5.1 | nih.gov |

| 5-methoxyisatin-3-(N-4-chlorophenyl) thiosemicarbazone | DPPH | 88.71 | nih.gov |

| 5-methoxyisatin-3-(N-phenyl) thiosemicarbazone | DPPH | 73.62 | nih.gov |

Mechanistic Foundations of In Vitro Cytotoxic Activity in Cancer Cell Lines

Thiosemicarbazone derivatives, including pyridyl-containing structures analogous to this compound, exert their cytotoxic effects against cancer cells primarily by inducing apoptosis (programmed cell death) and disrupting normal cell cycle progression. bohrium.comnih.gov

The induction of apoptosis can occur through multiple pathways. One significant mechanism is the activation of the intrinsic or mitochondrial pathway. nih.gov This involves the loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com This, in turn, activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which execute the final stages of cell death. mdpi.com Some thiosemicarbazones have also been shown to induce apoptosis through endoplasmic reticulum (ER) stress-dependent pathways. researchgate.net

A central mechanism underpinning the anticancer activity of thiosemicarbazones is their ability to act as potent chelating agents for biologically important transition metal ions, particularly iron (Fe) and copper (Cu). mdpi.comorigene.com Cancer cells have a higher demand for these metals compared to normal cells to support their rapid proliferation, making them more vulnerable to agents that disrupt metal homeostasis. researchgate.net

The primary molecular target affected by this chelation is ribonucleotide reductase (RR), an iron-dependent enzyme essential for DNA synthesis and repair. mdpi.comresearchgate.net Thiosemicarbazones bind to the iron cofactor in the R2 subunit of RR, inactivating the enzyme. nih.govnih.gov This inhibition blocks the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA replication and inducing a G1/S phase cell cycle arrest. nih.gov While initially thought to be a simple iron scavenging effect, it is now understood that the iron-thiosemicarbazone complex itself is often the active inhibitory species. bohrium.comnih.gov

Furthermore, the formed iron and copper complexes of thiosemicarbazones are often redox-active. mdpi.compatsnap.com They can participate in futile redox cycles, leading to the generation of highly damaging reactive oxygen species (ROS), such as hydroxyl radicals. nih.govorigene.com This surge in ROS induces significant oxidative stress, damaging cellular components like DNA, lipids, and proteins, and can trigger apoptotic cell death. mdpi.comnih.gov The cytotoxic activity of the ligand is often significantly enhanced upon complexation with a metal ion, demonstrating the critical role of chelation in their mechanism of action. nih.govnih.gov

Beyond direct enzymatic inhibition and induction of oxidative stress, thiosemicarbazone derivatives can modulate specific oncogenic signaling pathways. A key pathway affected by iron-chelating thiosemicarbazones is the Interleukin-6 (IL-6) signaling cascade. nih.gov IL-6 is a pro-inflammatory cytokine that, through its receptor, activates the Janus kinase (JAK) family, leading to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). bohrium.comnih.gov The IL-6/JAK/STAT3 pathway is frequently dysregulated in cancer, where it promotes proliferation, survival, and metastasis. bohrium.comnih.gov

Research has shown that potent iron-chelating thiosemicarbazones can significantly inhibit both constitutive (constant) and IL-6-induced activation of STAT3. nih.gov By depleting intracellular iron pools, these compounds suppress the phosphorylation of STAT3 at the critical Tyr705 residue. nih.gov This inhibition prevents STAT3 dimerization, its translocation to the nucleus, and its ability to bind to target DNA. nih.gov Consequently, the expression of downstream STAT3 target genes, which include key regulators of cell cycle (e.g., cyclin D1, c-myc) and apoptosis (e.g., Bcl-2), is decreased. nih.gov This suppression of the critical oncogenic STAT3 pathway represents another important facet of the multi-pronged mechanism by which these compounds exert their anticancer effects. nih.gov

Advanced Applications and Materials Science Perspectives of Pyridyl Thiourea Derivatives

Catalytic Applications in Organic Synthesis

The dual hydrogen-bond donating capability of the thiourea (B124793) group, combined with the coordinating properties of the pyridine (B92270) nitrogen and the imine linkage, allows (1-pyridin-3-ylethylideneamino)thiourea and related structures to function effectively in both metal-free and metal-mediated catalytic processes.

Organocatalysis and Asymmetric Synthesis Utilizing Thiourea Scaffolds

Thiourea and its derivatives have emerged as powerful organocatalysts, primarily due to their ability to activate electrophiles through hydrogen bonding. The two N-H protons of the thiourea group can form a bidentate hydrogen-bonding interaction with Lewis basic sites on a substrate, such as carbonyl oxygens or nitro groups. This interaction, often described as an "oxyanion hole," stabilizes the transition state and lowers the activation energy of the reaction.

While research on this compound specifically in asymmetric organocatalysis is still an emerging area, the broader class of thiosemicarbazones has been successfully employed in reactions like tetrahydropyranylation and 2-deoxygalactosylation. sci-hub.se In these transformations, the thiosemicarbazone catalyst activates the substrate, facilitating nucleophilic attack. Kinetic studies and Hammett investigations on related systems suggest a mechanism where the catalyst's hydrogen bonds polarize the substrate, enhancing its reactivity. sci-hub.se The incorporation of a chiral backbone into the thiourea or thiosemicarbazone structure is a key strategy for achieving enantioselectivity in these processes, a principle that can be extended to derivatives of this compound.

Metal-Complex Catalysis in Specific Organic Transformations

The true catalytic prowess of this compound, correctly identified as 3-acetylpyridine (B27631) thiosemicarbazone, is prominently displayed when it acts as a ligand in metal complexes. researchgate.net The tridentate NNS (pyridine Nitrogen, imine Nitrogen, thioamide Sulfur) coordination pocket strongly chelates to various transition metals, including palladium, nickel, copper, and ruthenium, creating stable and efficient catalysts. nih.govnih.gov These complexes have proven particularly effective in a range of carbon-carbon cross-coupling reactions, which are fundamental to modern organic synthesis.

Metal complexes of pyridyl thiosemicarbazones have been successfully utilized as catalysts in several key organic transformations:

Suzuki-Miyaura Coupling: Palladium complexes of thiosemicarbazones have shown high catalytic activity in the coupling of aryl halides with boronic acids. nih.gov These reactions are often performed under mild conditions with low catalyst loadings.

Mizoroki-Heck Reaction: The reaction of aryl halides with alkenes is efficiently catalyzed by palladium and nickel complexes of thiosemicarbazones, including those derived from 2-hydroxyaryl aldehydes. nih.gov

Kumada-Tamao-Corriu Coupling: Ruthenium(III) complexes incorporating 2-acetylpyridine (B122185) thiosemicarbazone ligands have been used to catalyze the coupling of Grignard reagents with aryl bromides. nih.gov

A³ Coupling Reaction: Palladium complexes with pyridoxal (B1214274) thiosemicarbazone ligands have been employed to catalyze the three-component reaction of an aldehyde, an amine, and a terminal alkyne. nih.gov

The stability and activity of these metal complexes are attributed to the strong chelation by the thiosemicarbazone ligand, which prevents metal leaching and aggregation, leading to higher turnover numbers and cleaner reactions.

Table 1: Catalytic Performance of Pyridyl Thiosemicarbazone Metal Complexes in Cross-Coupling Reactions

| Reaction Type | Catalyst (General Structure) | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(II)-thiosemicarbazone | Aryl bromides, Phenylboronic acids | Achieved good to excellent yields at ambient temperatures with low catalyst loading (0.2 mol%). | nih.gov |

| Mizoroki-Heck Reaction | Nickel(II)-thiosemicarbazone | p-Bromoacetophenone, Butyl acrylate | Demonstrated catalytic efficiency in DMF at 130 °C. | nih.gov |

| Kumada Coupling | Ruthenium(III)-thiosemicarbazone | p-Bromoanisole, Phenylmagnesium bromide | Achieved conversions of 28–48% with a 300:1 substrate-to-catalyst ratio. | nih.gov |

| A³ Coupling | Palladium(II)-pyridoxal thiosemicarbazone | Aldehydes, Amines, Terminal alkynes | Catalyzed three-component coupling in an ionic liquid medium. | nih.gov |

Sensing and Recognition Systems

The same electronic and structural features that make pyridyl thioureas useful in catalysis also render them excellent candidates for the development of chemical sensors. The ability to interact selectively with specific ions and signal these events through a measurable output, such as a color change or fluorescence, is a key focus of materials science.

Anion Recognition Mechanisms and Sensing Properties

The thiourea group is a well-established motif for anion recognition. The N-H protons are sufficiently acidic to act as hydrogen-bond donors, forming stable complexes with a variety of anions, particularly those with high charge density and basicity like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻).

The recognition process in a molecule like this compound involves a dual interaction mechanism:

Hydrogen Bonding: The two N-H protons of the thiourea moiety can simultaneously form hydrogen bonds with the anion, leading to a stable chelate-like complex.

Deprotonation: In the presence of strongly basic anions, such as fluoride, a proton can be transferred from the thiourea N-H group to the anion. This deprotonation event significantly alters the electronic structure of the molecule, leading to a noticeable change in its UV-visible absorption spectrum, which can be observed as a distinct color change.

Development of Chemosensors for Specific Metal Ions

The chelating ability of this compound is not limited to forming catalytic complexes; it can also be harnessed to create chemosensors for the detection of specific metal ions. The coordination of a metal ion to the NNS donor set of the ligand can induce significant changes in its photophysical properties, forming the basis for colorimetric or fluorescent sensing.

Pyridyl thiosemicarbazones have been developed as selective chemosensors for various metal ions:

Copper (Cu²⁺) and Silver (Ag⁺): A sensor based on (E)-1-((pyridin-4-yl)methylene)thiosemicarbazide demonstrated selective colorimetric detection of Cu²⁺ and both colorimetric and "turn-on" fluorometric detection of Ag⁺. nih.gov The interaction with the metal ions alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a visible color change and, for Ag⁺, enhanced fluorescence. The detection limits for this system were in the low micromolar range. nih.gov

Iron (Fe²⁺): A thiosemicarbazide-based sensor showed a unique and highly selective colorimetric response to Fe²⁺ in a fully aqueous solution, changing from colorless to deep green. researchgate.net This selectivity is particularly valuable for distinguishing between Fe²⁺ and Fe³⁺. The sensing mechanism involves the coordination of the Fe²⁺ ion with the N-H, C=S, and pyridine moieties of the sensor molecule. researchgate.net

The design of these chemosensors often involves attaching chromogenic or fluorogenic groups to the pyridyl thiourea scaffold. The binding of a target metal ion modulates the electronic properties of the signaling unit, leading to a measurable optical response.

Table 2: Performance of Pyridyl Thiosemicarbazone-Based Metal Ion Chemosensors

| Target Ion | Sensor Structure | Sensing Method | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Cu²⁺ | (E)-1-((pyridin-4-yl)methylene)thiosemicarbazide | Colorimetric | Selective detection in methanol-water; Detection limit: 1.7 µM. | nih.gov |

| Ag⁺ | (E)-1-((pyridin-4-yl)methylene)thiosemicarbazide | Colorimetric & Fluorescent (Turn-on) | Colorimetric detection limit: 2.2 µM; Fluorescent detection limit: 1.6 µM. | nih.gov |

| Fe²⁺ | Hydrazinyl-bipyridine thiosemicarbazide (B42300) | Colorimetric | Selective detection in pure aqueous buffer; Detection limit: 0.34 µM. | researchgate.net |

Compound List

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name | Other Names |

|---|---|

| This compound | 3-acetylpyridine thiosemicarbazone; 2-(1-(pyridin-3-yl)ethylidene)hydrazine-1-carbothioamide |

| Palladium | Pd |

| Nickel | Ni |

| Copper | Cu |

| Ruthenium | Ru |

| Fluoride | F⁻ |

| Acetate | CH₃COO⁻ |

| Dihydrogen phosphate | H₂PO₄⁻ |

| (E)-1-((pyridin-4-yl)methylene)thiosemicarbazide | 4-formylpyridine thiosemicarbazone |

| Iron(II) | Fe²⁺ |

| Iron(III) | Fe³⁺ |

Future Research Directions and Emerging Paradigms for 1 Pyridin 3 Ylethylideneamino Thiourea Research

Rational Design and Synthesis of Novel (1-pyridin-3-ylethylideneamino)thiourea Analogues with Tailored Activity

The rational design of new analogues based on the this compound scaffold is a primary avenue for future research. This approach involves the systematic modification of the core structure to enhance specific biological activities or catalytic properties. The design and synthesis of molecules for therapeutic purposes, which improve upon the characteristics of existing compounds, are crucial for establishing new agents with promising activity. nih.gov Key strategies will focus on three main components of the molecule: the pyridine (B92270) ring, the ethylideneamino bridge, and the thiourea (B124793) moiety.

Key Areas for Modification:

Substitution on the Pyridine Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the entire molecule. Structure-activity relationship (SAR) analyses of other pyridine derivatives have shown that the presence and position of substituents like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can significantly enhance antiproliferative activity. nih.gov

Derivatization of the Thiourea Group: The N-H protons of the thiourea group are crucial for hydrogen bonding interactions. researchgate.net Substituting one or both of these positions can fine-tune the molecule's ability to act as a hydrogen bond donor, thereby affecting its interaction with biological receptors or its catalytic activity.

This targeted synthesis approach, guided by preliminary activity data and computational modeling, will enable the creation of a focused library of analogues with potentially superior performance for specific applications, such as anticancer or antimicrobial agents.

Table 1: Proposed Analogues of this compound and Rationale for Synthesis

| Modification Area | Proposed Substituent/Change | Scientific Rationale |

|---|---|---|

| Pyridine Ring (Position 5) | Methoxy group (-OCH3) | Increase lipophilicity and potentially enhance cell membrane penetration; shown to increase antiproliferative activity in other pyridine derivatives. nih.gov |

| Pyridine Ring (Position 4) | Hydroxyl group (-OH) | Introduce a hydrogen bond donor/acceptor site to improve target binding affinity. |

| Ethylidene Linker | Replace methyl group with a trifluoromethyl group (-CF3) | Alter electronic properties and metabolic stability. |

| Terminal Thiourea Nitrogen | Phenyl or substituted phenyl group | Introduce steric bulk and potential for π-π stacking interactions with target proteins. |

Integration of Advanced Spectroscopic and Structural Techniques for Deeper Mechanistic Insights

To move beyond preliminary characterization, future studies must employ a suite of advanced analytical techniques to gain a deeper understanding of the structural and mechanistic properties of this compound. While techniques like FTIR, ¹H-NMR, and ¹³C-NMR are standard for confirming the synthesis of new compounds jocms.org, a more profound mechanistic insight requires more sophisticated methods.

X-ray Crystallography: Obtaining a single-crystal X-ray structure is paramount. It provides unambiguous proof of the molecular structure, including the stereochemistry of the imine bond (E/Z configuration) and the conformation of the molecule in the solid state. nih.govnih.gov This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can dictate crystal packing and have implications for solubility and biological activity. nih.govnih.gov For instance, analysis of related compounds has revealed how N-H···N and N-H···S hydrogen bonds form specific supramolecular structures, like dimers and chains. nih.govnih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals, especially for more complex analogues. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of atoms, helping to determine the molecule's preferred conformation in solution.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can provide structural information and help in identifying metabolites in biological systems.

These advanced techniques will provide a detailed molecular portrait of this compound and its analogues, which is the foundation for understanding how they interact with biological targets or participate in chemical reactions.

Synergistic Approaches Combining In Vitro Biological Data with Advanced Computational Predictions

The integration of experimental and computational methods represents a powerful paradigm for accelerating the discovery and optimization process. This synergistic approach uses in vitro data to inform and validate computational models, which in turn can predict the properties of new candidate molecules, thereby guiding synthetic efforts in a more efficient manner. nih.gov

The typical workflow for this integrated approach is as follows:

Initial In Vitro Screening: A synthesized library of this compound analogues is tested for a specific biological activity (e.g., inhibition of a particular enzyme, cytotoxicity against a cancer cell line). jocms.org

Molecular Modeling: The three-dimensional structures of the most active and inactive compounds are used in computational studies.